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Compound of Interest

Compound Name:
3-Hydroxy-2-(3-

methylthiophenyl)pyridine

CAS No.: 1261937-89-6

Cat. No.: B6366850

Get Quote

Compound Identity & Structural Context[1][2][3][4]
[5][6][7][8]

IUPAC Name: 2-[3-(Methylthio)phenyl]pyridin-3-ol[1][2]

Chemical Formula: C₁₂H₁₁NOS[1][2]

Molecular Weight: 217.29 g/mol [1][2]

Monoisotopic Mass: 217.0561 Da[1][2]

Structural Class: Biaryl ether/thioether; 3-hydroxypyridine scaffold.[1][2]
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This molecule typically arises via Suzuki-Miyaura cross-coupling of a 2-halo-3-hydroxypyridine

(or its O-protected variant) with 3-(methylthio)phenylboronic acid.[1][2] Understanding this

pathway is critical for interpreting spectral impurities, such as residual boronic acids or

phosphine ligand oxides.[1]

Mass Spectrometry (MS) Profile
Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1][2] Solvent System:

MeOH/H₂O + 0.1% Formic Acid.[1][2]

Primary Ionization Characteristics
The pyridine nitrogen provides a highly basic site for protonation, making ESI+ the preferred

detection mode.[1]

Parameter Value Interpretation

[M+H]⁺ 218.06 m/z
Base peak (Protonated

molecular ion).[1][2]

[M+Na]⁺ 240.05 m/z
Common adduct, intensity

varies with salt content.[1]

[2M+H]⁺ 435.12 m/z
Dimer formation at high

concentrations.[1][2]

Isotopic Pattern (Sulfur Signature)
The presence of a single Sulfur atom (³²S vs ³⁴S) creates a distinct isotopic fingerprint essential

for confirmation.[1][2]

M (218.06): 100% Relative Abundance.[1][2]

M+1 (219.06): ~14.5% (Driven by ¹³C contribution).[1][2][3]

M+2 (220.06):~4.5% (Diagnostic for ³⁴S).[1][2] Note: Without Sulfur, M+2 is typically <1%.[1]

The elevated M+2 peak is a confirmation of the thioether moiety.[1][2]
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Fragmentation Pathway (MS/MS)
Upon collision-induced dissociation (CID), the following fragments are expected:

Loss of Methyl Radical ([1][2]•CH₃):m/z 218 → 203 (Formation of thiophenol-like radical

cation).[1][2]

Loss of CO (28 Da): Characteristic of phenols/3-hydroxypyridines via ring contraction.[1][2]

Loss of[1][2] •SH: Cleavage of the thioether.[1][2]

Infrared Spectroscopy (FT-IR)
Methodology: Attenuated Total Reflectance (ATR) on neat solid.[1][2]

The spectrum is dominated by the interplay between the hydroxyl group and the

heteroaromatic rings.[1][2]
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Note

3100–3400 O-H Stretch (Broad)

Indicates intermolecular H-

bonding.[1][2] In dilute

solution, this sharpens to

~3550 cm⁻¹.[1]

3030–3060 C-H Stretch (Ar)
Weak aromatic C-H stretching.

[1][2]

2920, 2850 C-H Stretch (Alk)

Methyl group (S-CH₃)

symmetric/asymmetric

stretches.[1][2]

1580, 1460 C=C / C=N Stretch
Pyridine and Phenyl ring

skeletal vibrations.

1260–1290 C-O Stretch
Phenolic C-O stretch (strong).

[1]

1090 C-S Stretch
Aryl-alkyl thioether stretch

(often weak/medium).[1][2]

750–800 C-H Out-of-Plane

Indicates meta-substitution on

phenyl and 2,3-subst.[1][2] on

pyridine.[1][2][3][4][5][6][7][8][9]

[10]

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for solubility and OH visibility).[1][2] Reference: TMS (0.00 ppm)

or Residual DMSO (2.50 ppm).[1][2]

¹H NMR Data (400 MHz, DMSO-d₆)
The spectrum exhibits three distinct zones: Exchangeable OH, Aromatic Region, and Aliphatic

Methyl.[1][2]
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Shift (δ, ppm) Multiplicity Integral Assignment
Structural
Logic

10.20 br s 1H OH

Exchangeable

with D₂O.[1][2]

Chemical shift

varies with

concentration/H-

bonding.[1][2]

8.15
dd (J=4.5, 1.5

Hz)
1H Py-H6

Most deshielded

proton on Py ring

(α to Nitrogen).

[1][2]

7.85 t (J=1.8 Hz) 1H Ph-H2'

Isolated proton

between

attachment point

and SMe group.

[1][2]

7.70 dt (J=7.8, 1.5 Hz) 1H Ph-H6'
Ortho to pyridine

linkage.[1][2]

7.35 t (J=7.8 Hz) 1H Ph-H5'

Meta proton

(phenyl ring).[1]

[2]

7.30
dd (J=8.0, 4.5

Hz)
1H Py-H5

β-proton of

pyridine,

shielded relative

to H6.[1][2]

7.25
ddd (J=7.8, 1.5,

1.[1]0)
1H Ph-H4'

Ortho to SMe,

Para to Pyridine.

[1][2]

7.20 dd (J=8.0, 1.5

Hz)

1H Py-H4 Ortho to OH

group (shielding

effect of OH

counteracted by
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ring current).[1]

[2]

2.52 s 3H S-CH₃

Characteristic

singlet for

methylthio group.

[1][2]

Key Coupling Constants (J):

Pyridine Ring: ³J(H5,H6) ≈ 4.5 Hz; ⁴J(H4,H6) ≈ 1.5 Hz.[1][2]

Phenyl Ring: ³J(ortho) ≈ 7.8 Hz.[1][2]

¹³C NMR Data (100 MHz, DMSO-d₆)
Aliphatic: 14.8 ppm (S-CH₃).[1][2]

Aromatic C-O: ~152.0 ppm (Py-C3).[1][2]

Aromatic C-N: ~146.0 ppm (Py-C2, quaternary), ~140.5 ppm (Py-C6).[1][2]

Thioether C: ~138.0 ppm (Ph-C3').[1][2]

Other Aromatics: 118–130 ppm range.[1][2][3][11]

Experimental Workflow & Visualization
The following diagram illustrates the logical flow for validating this compound, ensuring that the

synthesis (Suzuki Coupling) artifacts are distinguished from the target product.

Crude Reaction Mixture
(Suzuki Coupling)

Workup: EtOAc/H2O
Silica Purification

 Isolation 

Purified Target:
C12H11NOS >95% Purity 

LC-MS (ESI+)
Check: 218 m/z

Confirm: S-Isotope (+2 Da)

 1. Mass Check 

1H NMR (DMSO-d6)
Key: S-Me (2.5 ppm)

Py-H6 (8.2 ppm)

 If Mass OK 
 Impurities Found 13C NMR

Confirm 12 Carbon signals
 Structural Validation 

Click to download full resolution via product page
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Figure 1: Analytical validation workflow for 3-Hydroxy-2-(3-methylthiophenyl)pyridine,

prioritizing Mass Confirmation before detailed NMR structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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